
7-Methyl-6-nitroquinoline
Vue d'ensemble
Description
7-Methyl-6-nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene . Its chemical formula is C10H8N2O2 . Quinoline derivatives like this one exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
Several synthetic approaches have been employed to produce quinoline derivatives. Notably, classical protocols such as Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach have been used for constructing the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .
One specific method for synthesizing 7-Methyl-6-nitroquinoline involves a two-step process starting from m-toluidine . The Skraup synthesis produces a mixture of 7- and 5-methylquinoline, which is then used for nitration using nitric acid and sulfuric acid without further purification .
Molecular Structure Analysis
The molecular formula of 7-Methyl-6-nitroquinoline is C10H8N2O2 . It has a characteristic double-ring structure, with a benzene ring fused with a pyridine moiety. The nitrogen atom in the quinoline ring system contributes to its unique properties and reactivity . You can visualize its structure in the following figure:
Chemical Reactions Analysis
7-Methyl-6-nitroquinoline can participate in various chemical reactions, including nucleophilic and electrophilic substitutions. For example, it can undergo reactions similar to benzene and pyridine rings. Specific protocols, such as the Skraup synthesis, enable the introduction of substituents at different positions on the quinoline scaffold .
Applications De Recherche Scientifique
Prodrug Systems for Bioreductive Activation
7-Methyl-6-nitroquinoline derivatives have been investigated as potential prodrug systems for bioreductive activation. This research focuses on synthesizing novel nitroquinoline derivatives to create prodrugs that can be activated under specific biological conditions, such as reduction of the nitro group, which is a common feature in hypoxic tumor cells. The study by Couch et al. (2008) synthesizes a range of 2-aryl-5-nitroquinolines as potential prodrug systems, exploring their properties and potential applications in targeting disease states where reductive environments prevail (Couch, Burke, Knox, & Moody, 2008).
Synthesis of Marine Alkaloids
Roberts, Álvarez, and Joule (1996) conducted a study on the synthesis of 6-chloro-1,3,4,5-tetrahydro-7,8-dimethoxy-1-methylpyrrolo[4,3,2-de]quinoline from a quinoline derivative. This compound is an essential precursor for synthesizing marine alkaloids like batzelline C and isobatzelline C. The research demonstrates the versatility of quinoline derivatives in synthesizing structurally complex and biologically significant compounds (Roberts, Álvarez, & Joule, 1996).
Intermediate in PI3K/mTOR Inhibitors Synthesis
Lei et al. (2015) discuss the synthesis of bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, an important intermediate in many PI3K/mTOR inhibitors. The study provides optimized synthetic methods for this compound, highlighting its significance in the development of therapeutic agents targeting the PI3K/mTOR pathway, which is crucial in various cancers and other diseases (Lei et al., 2015).
Antibacterial Activity
Kayirere et al. (1998) synthesized new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives, including 8-methyl-7-nitroquinolines, to evaluate their antibacterial activity. The study indicates the potential of nitroquinoline derivatives in developing new antibacterial agents, especially against Mycobacterium smegmatis (Kayirere et al., 1998).
Mécanisme D'action
The exact mechanism of action for 7-Methyl-6-nitroquinoline depends on its specific application. Quinoline derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. The introduction of an N-oxide functionality in quinoline derivatives can facilitate reactions with both nucleophilic and electrophilic reagents, leading to diverse biological effects .
Propriétés
IUPAC Name |
7-methyl-6-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-9-8(3-2-4-11-9)6-10(7)12(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUHNURQEZRHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-6-nitroquinoline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3249994.png)
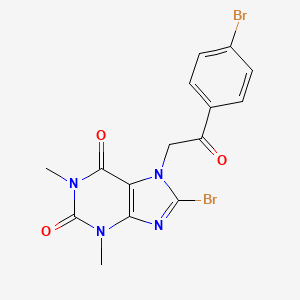
![2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3250004.png)


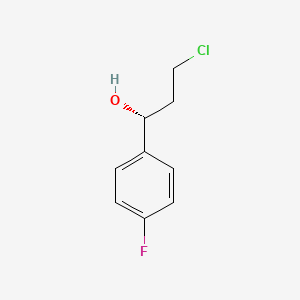
![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
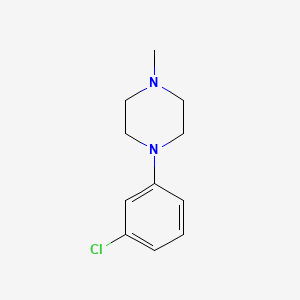



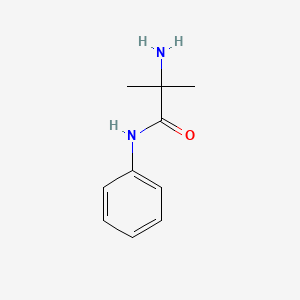
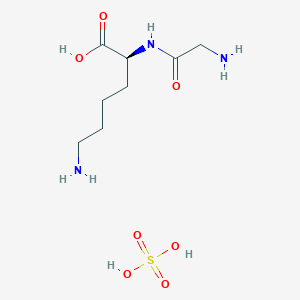
![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)